1,4-Diamino-9,10-dihydroanthracene-9,10-diol
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Overview
Description
1,4-Diamino-9,10-dihydroanthracene-9,10-diol is an organic compound with the molecular formula C14H14N2O2 It is a derivative of anthracene, featuring two amino groups and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-9,10-dihydroanthracene-9,10-diol typically involves the reduction of 1,4-diaminoanthraquinone. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C). The reaction proceeds as follows:
- Dissolve 1,4-diaminoanthraquinone in a suitable solvent such as ethanol.
- Add the catalyst (Pd/C) to the solution.
- Introduce hydrogen gas to the reaction mixture under controlled pressure and temperature.
- After the reaction is complete, filter off the catalyst and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,4-diaminoanthraquinone.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 1,4-Diaminoanthraquinone.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Diamino-9,10-dihydroanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Diamino-9,10-dihydroanthracene-9,10-diol involves its interaction with various molecular targets. The compound can act as a redox-active molecule, participating in electron transfer reactions. It may also interact with biological macromolecules such as DNA and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: An oxidized form of 1,4-Diamino-9,10-dihydroanthracene-9,10-diol.
9,10-Dihydroxyanthracene: A related compound with hydroxyl groups but lacking amino groups.
1,5-Diaminoanthraquinone: Another anthraquinone derivative with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
94021-86-0 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1,4-diamino-9,10-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C14H14N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,13-14,17-18H,15-16H2 |
InChI Key |
BRWUPFWYFPEOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3=C(C=CC(=C3C(C2=C1)O)N)N)O |
Origin of Product |
United States |
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